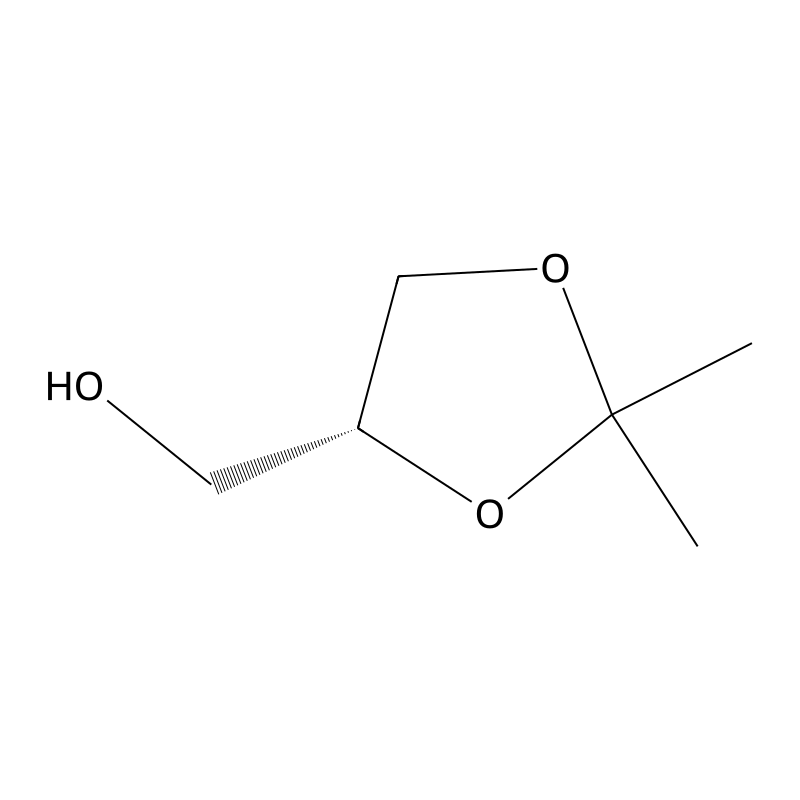

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Content Navigation

- 1. General Information

- 2. Product Evidence: (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol as a High-Purity Chiral Synthon

- 3. Procurement Guide: Why (R)-Solketal is Not Interchangeable with Racemic or Alternative C3 Synthons

- 4. Quantitative Evidence: Differentiators for (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal, is a versatile chiral building block derived from the protection of glycerol with acetone. It features a primary alcohol available for synthetic modification and an isopropylidene-protected 1,2-diol. This structure provides a stable, enantiomerically pure C3 synthon essential for the asymmetric synthesis of complex molecules, particularly in pharmaceutical development where specific stereoisomers are required for biological activity.

References

- [1] Manoury, P. M., et al. "Synthesis and pharmacology of some 2-substituted alkylamino-3-phenoxy-1-propanol derivatives." Journal of medicinal chemistry 22.5 (1979): 554-559.

- [2] Solketal. Wikipedia. Accessed April 24, 2024.

- [3] Muthukrishnan, M., et al. "A concise synthesis of (S)-betaxolol." Synthetic Communications 36.10 (2006): 1369-1374.

- [4] Solketal. Ataman Kimya. Accessed April 24, 2024.

- [20] High Purity Chiral Building Blocks in Modern Pharma. Chiral Organics. Published February 26, 2026. Accessed April 24, 2024.

- [21] Ito, Y., et al. "Application of chiral building blocks to the synthesis of drugs." Drugs of the Future 27.2 (2002): 147.

Substituting (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol with its racemic mixture introduces significant downstream costs and inefficiencies by requiring challenging chiral resolution steps, which typically discard at least 50% of the material and reduce overall process yield. Using achiral glycerol as a starting material necessitates a multi-step process of protection and resolution, adding complexity and waste streams. Alternative C3 chiral synthons, such as glycidol, are often more hazardous and less stable due to their epoxide structure, complicating handling and storage. The defined (R)-stereochemistry of this specific compound is critical for achieving the target enantiopure product in asymmetric synthesis without these costly or hazardous detours.

References

- [6] Nanda, M. R., et al. "Catalytic conversion of glycerol for sustainable production of solketal as a fuel additive: A review." Renewable and Sustainable Energy Reviews 56 (2016): 1022-1031.

- [9] Otera, J., & Nishikido, J. Esterification: methods, reactions, and applications. John Wiley & Sons, 2010.

- [12] Kaur, N., & Kishore, D. "Synthetic approaches towards the synthesis of β-blockers (Betaxolol, Metoprolol, Sotalol and Timolol)." Research on Chemical Intermediates 42.4 (2016): 3085-3126.

- [14] Kaur, N., & Kishore, D. "Synthetic approaches towards the synthesis of β-blockers (betaxolol, metoprolol, sotalol, and timolol)." TURKISH JOURNAL OF CHEMISTRY 39.5 (2015): 927-955.

- [18] Deme, I., et al. "Synthesis and Beneficials Effects of Glycerol Derivatives." Preprints.org (2024).

Precursor Suitability: Enables Direct Synthesis of Enantiopure APIs, Avoiding Chiral Resolution

The primary value of procuring enantiopure (R)-Solketal is the direct control over stereochemistry in subsequent reactions. For example, in the synthesis of beta-blockers like (S)-Betaxolol, using (R)-Solketal as the chiral precursor leads directly to the desired (S)-enantiomer with high optical purity (>98% e.e.). In contrast, starting with racemic solketal would yield a racemic final product, necessitating a costly and inefficient enzymatic or chromatographic resolution step that fundamentally reduces the maximum theoretical yield to 50%.

| Evidence Dimension | Enantiomeric Excess (e.e.) of Final Product |

| Target Compound Data | >98% e.e. for the target enantiomer |

| Comparator Or Baseline | Racemic Solketal: Results in a 0% e.e. (racemic) mixture requiring resolution. |

| Quantified Difference | Avoids >50% material loss and additional resolution processing steps. |

| Conditions | Multi-step synthesis of chiral pharmaceuticals (e.g., beta-blockers). |

This directly impacts process efficiency and cost-of-goods by eliminating the need for chiral separation, thereby maximizing yield and simplifying the manufacturing workflow.

Processability: Favorable Deprotection Kinetics Compared to Alternative Acetals

The isopropylidene (acetonide) protecting group of (R)-Solketal exhibits distinct hydrolytic lability compared to other acetal protecting groups, such as those derived from formaldehyde. In an acid-catalyzed hydrolysis study using Amberlyst-15, solketal reached near-complete conversion (~100%) under conditions where glycerol formal acetals only achieved ~40% conversion. This higher reactivity allows for deprotection under milder conditions, preserving sensitive functional groups elsewhere in the molecule and leading to higher overall yields.

| Evidence Dimension | Acid-Catalyzed Hydrolysis Conversion |

| Target Compound Data | ~100% (Near-complete conversion) |

| Comparator Or Baseline | Glycerol Formal Acetals: ~40% conversion |

| Quantified Difference | ~60 percentage point higher conversion under identical conditions. |

| Conditions | 80°C, 5:1 water/ketal molar ratio, Amberlyst-15 catalyst. |

Enables selective and high-yield deprotection in multi-step syntheses, reducing by-product formation and simplifying purification, which are critical for scalable manufacturing.

Process Efficiency: Avoids Inefficient 'DIY' Ketalization and Resolution from Glycerol

While racemic solketal can be synthesized from glycerol and acetone, the process is an equilibrium-limited reaction with typical reported glycerol conversions ranging from 75% to 99% under optimized conditions, followed by purification. Procuring the enantiopure (R)-Solketal bypasses this entire upstream process, which includes not only the initial ketalization but also a subsequent, often low-yielding, chiral resolution step. This simplifies procurement and internal manufacturing logistics, saving multiple process steps, reagents, and waste disposal costs.

| Evidence Dimension | Upstream Process Steps Required |

| Target Compound Data | 0 (Ready to use as a chiral synthon) |

| Comparator Or Baseline | Glycerol: 2+ steps (Ketalization with 75-99% conversion, followed by chiral resolution with <50% theoretical yield for the desired enantiomer). |

| Quantified Difference | Eliminates at least two major synthetic and purification operations. |

| Conditions | Upstream synthesis of the chiral building block. |

Purchasing the resolved enantiomer directly reduces in-house manufacturing complexity, shortens total synthesis time, and improves the overall carbon footprint and atom economy of the final product.

Key Precursor for Enantiopure Pharmaceutical Ingredients (APIs)

This compound is the right choice for multi-step syntheses of chiral drugs where stereochemical purity is critical for efficacy and safety. Its use is well-established in the synthesis of beta-blockers, where the (R)-configuration is essential for generating the biologically active (S)-enantiomer of the final API, thereby avoiding costly resolution of the final product.

Synthesis of Chiral Monoglycerides and Phospholipids

For applications requiring enantiomerically pure monoglycerides or phospholipids, (R)-Solketal serves as an ideal starting material. The primary alcohol can be esterified, and subsequent mild acidic deprotection yields the target 1-monoglyceride without racemization, a process that is difficult to control starting from achiral glycerol.

Development of Chiral Auxiliaries and Ligands

The defined stereocenter and stable chemical handle make this compound suitable for elaboration into chiral auxiliaries or ligands for asymmetric catalysis. The isopropylidene group is stable to a variety of reaction conditions used for modifying the primary alcohol, allowing for the construction of complex chiral architectures.

References

- [2] Solketal. Wikipedia. Accessed April 24, 2024.

- [11] (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol CAS 14347-78-5. Home Sunshine Pharma. Accessed April 24, 2024.

- [12] Kaur, N., & Kishore, D. "Synthetic approaches towards the synthesis of β-blockers (Betaxolol, Metoprolol, Sotalol and Timolol)." Research on Chemical Intermediates 42.4 (2016): 3085-3126.

- [14] Kaur, N., & Kishore, D. "Synthetic approaches towards the synthesis of β-blockers (betaxolol, metoprolol, sotalol, and timolol)." TURKISH JOURNAL OF CHEMISTRY 39.5 (2015): 927-955.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Explore Compound Types